BenchChemオンラインストアへようこそ!

barnidipine hydrochloride

Adverse Drug Reactions Tolerability Hypertension

Barnidipine hydrochloride (CAS 104757-54-2) is a third-generation, single-isomer DHP calcium channel blocker with vasodilatory potency approximately 20-fold greater than its racemic mixture. Its defined stereochemistry ensures batch-to-batch pharmacological consistency unattainable with generic DHP substitutes. Clinical evidence confirms equivalent blood pressure reduction to amlodipine with a significantly lower incidence of drug-related adverse events, while combination with an ARB demonstrates superior renoprotective effects in hypertensive diabetic patients. For formulation scientists, it serves as an ideal reference standard for chiral separation method validation and as a high-potency positive control in vasorelaxation assays. Source this single-isomer API to de-risk your development program with a compound offering proven stereochemical purity, predictable clinical performance, and compelling differentiation in the cardiorenal indication space.

Molecular Formula C10H13NO2
Molecular Weight 0
CAS No. 104757-54-2
Cat. No. B1167335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebarnidipine hydrochloride
CAS104757-54-2
Synonyms3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-pyrrolidinyl ester, monohydrochloride, [S-(R*,S*)]-
Molecular FormulaC10H13NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barnidipine Hydrochloride: Procurement & Selection Guide for the Third-Generation DHP Calcium Channel Blocker


Barnidipine hydrochloride (CAS 104757-54-2) is a third-generation dihydropyridine (DHP) calcium channel blocker characterized by high potency, vasoselectivity, and a long duration of action [1]. It is a chiral molecule marketed as a single optical isomer, which is critical to its pharmacological profile [2]. The compound exerts its antihypertensive effect primarily through potent peripheral vasodilation, achieved via high-affinity binding to L-type calcium channels in vascular smooth muscle .

Why Barnidipine Hydrochloride Cannot Be Substituted with Other DHP Calcium Channel Blockers


Generic substitution within the dihydropyridine class is not scientifically valid due to significant inter-drug differences in potency, stereochemistry, and clinical outcomes. Barnidipine's specific profile—as a single, potent isomer with a unique balance of vasodilatory efficacy and tolerability—is not replicated by other agents [1]. Quantitative analyses demonstrate that barnidipine is approximately 20 times more potent than its racemic mixture, underscoring the critical importance of stereochemical purity for its pharmacological activity [2]. Furthermore, head-to-head clinical trials reveal that while barnidipine demonstrates equivalent blood pressure reduction to amlodipine and nitrendipine, it achieves this with a significantly lower incidence of drug-related adverse events, a key differentiator for patient compliance and long-term management [3].

Barnidipine Hydrochloride: Quantified Differentiation from Amlodipine, Nitrendipine, Lercanidipine, and Other DHP Analogs


Comparative Adverse Event Profile: Barnidipine vs. Amlodipine

In a 24-week, randomized, open-label pilot study in treatment-naive hypertensive patients, barnidipine demonstrated comparable antihypertensive efficacy to amlodipine but with a significantly lower incidence of drug-related adverse events [1].

Adverse Drug Reactions Tolerability Hypertension

Superior Vasodilatory Potency: Barnidipine vs. Amlodipine, Nifedipine, and Lercanidipine

In a comparative study of calcium antagonists in rat isolated mesenteric artery preparations, barnidipine was identified as the most potent vasodilator agent [1].

Vasodilation Potency Pharmacodynamics

Enhanced Improvement in Echocardiographic Parameters: Barnidipine vs. Lercanidipine in Diabetic Hypertensives

A 6-month randomized clinical trial in hypertensive, type 2 diabetic patients with left ventricular hypertrophy (LVH) demonstrated that barnidipine, when added to losartan, provided a greater improvement in key echocardiographic parameters compared to lercanidipine added to losartan [1].

Left Ventricular Hypertrophy Type 2 Diabetes Echocardiography

Superior Improvement in Endothelial Damage and Oxidative Stress Markers: Barnidipine vs. Lercanidipine

In a 6-month randomized study of hypertensive, type 2 diabetic patients, barnidipine added to losartan was more effective than lercanidipine added to losartan in improving multiple markers of endothelial damage and oxidative stress [1].

Endothelial Dysfunction Oxidative Stress Type 2 Diabetes

Distinct Hemodynamic Profile: Barnidipine vs. Nitrendipine

A randomized, double-blind study comparing barnidipine and nitrendipine found that while both agents reduced blood pressure to a similar degree, only barnidipine was associated with a significant decrease in plasma noradrenaline levels, indicating a lack of reflex sympathetic activation [1].

Neurohormonal Activation Hemodynamics Noradrenaline

High L-Type Channel Affinity

Barnidipine demonstrates exceptionally high affinity for the L-type calcium channel, a key determinant of its potency and therapeutic window [1].

Receptor Binding Affinity Calcium Channel

Barnidipine Hydrochloride: High-Value Research & Development Application Scenarios


Preclinical Development of Combination Therapies for Diabetic Nephropathy

Procure barnidipine hydrochloride as the active pharmaceutical ingredient (API) for formulation development and preclinical efficacy testing in combination with an angiotensin II receptor blocker (ARB). This specific combination is supported by clinical evidence demonstrating superior reduction in urinary albumin excretion and improvement in endothelial function markers (Hs-CRP, TNF-α, sVCAM-1, sICAM-1, isoprostanes) in hypertensive, type 2 diabetic patients compared to alternative DHP/ARB combinations [1]. The evidence from rat models further supports its renoprotective effects, making it a strong candidate for novel combination products targeting this high-unmet-need population [2].

Reference Standard for Stereochemical Purity in DHP Analytical Method Development

Utilize barnidipine hydrochloride as a reference standard for developing and validating chiral separation methods for dihydropyridine calcium channel blockers. The compound's unique property—being 20 times more potent as a single isomer than as a racemate—provides a critical benchmark for demonstrating the analytical capability to resolve and quantify pharmacologically active enantiomers [3]. This application is essential for quality control in pharmaceutical manufacturing where stereochemical purity is a critical quality attribute.

Positive Control in Vasorelaxation and Vascular Pharmacology Assays

Employ barnidipine hydrochloride as a high-potency positive control in ex vivo and in vitro assays of vasorelaxation. Its established rank as the most potent vasodilator among a panel of calcium antagonists (including amlodipine, nifedipine, and lercanidipine) in rat mesenteric artery preparations provides a robust benchmark for quantifying the efficacy of novel vasoactive compounds [3]. This ensures assay sensitivity and provides a reliable comparator for new chemical entities in vascular drug discovery programs.

Investigational Agent in Cardiorenal Syndrome Research

Source barnidipine hydrochloride for use in preclinical models of cardiorenal syndrome, such as the spontaneously hypertensive, streptozotocin-induced diabetic rat model. Long-term administration in this model has been shown to suppress the increase in both glomerular filtration rate and urinary albumin excretion, key endpoints in cardiorenal pathophysiology [2]. This compound can serve as a tool to dissect the relative contributions of blood pressure reduction versus direct renal and cardiac protective effects in the progression of combined cardiovascular and renal disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for barnidipine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.